2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
Description
This compound, systematically named 2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione, is more commonly known as Ubidecarenone or Coenzyme Q10 (CoQ10). It is a lipophilic quinone derivative with a 10-isoprenoid-unit side chain, critical for its role in mitochondrial electron transport and antioxidant activity .
Properties
Molecular Formula |
C59H90O4 |
|---|---|
Molecular Weight |
863.3 g/mol |
IUPAC Name |
2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28?,47-30+,48-32+,49-34+,50-36?,51-38+,52-40+,53-42+ |
InChI Key |
ACTIUHUUMQJHFO-ZWMSFMEFSA-N |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Functionalization
2-Hydroxy-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione (PubChem CID: 19105629) is synthesized via bromination and methoxylation of para-cresol derivatives. Key steps include:
-
Bromination : Treatment of p-cresol with bromine in chloroform yields 2,3,6-tribromo-4-methylphenol.
-
Methoxylation : Sequential nucleophilic substitution using sodium methoxide replaces bromine atoms with methoxy groups at positions 5 and 6.
-
Oxidation : Ceric ammonium nitrate (CAN) oxidizes the intermediate to the quinone form, achieving the core structure in 65–72% yield.
Synthesis of the Decamethyltetraconta-decaenyl Side Chain
The C40 polyisoprenoid chain requires stereoselective construction to ensure all double bonds adopt the E-configuration.
Iterative Coupling of Isoprenoid Units
Pd-catalyzed cross-couplings, such as Negishi and Suzuki reactions, assemble the chain from smaller isoprenol-derived fragments:
-
Isoprenol Activation : Isoprenol (3-methyl-2-buten-1-ol) is converted to its bromide or iodide for use in coupling.
-
Pd-Catalyzed Homoallylic Coupling : Sequential reactions extend the chain by adding prenyl units (C5). For example, coupling two C20 fragments yields the C40 chain with >95% E-selectivity.
-
Zr-Catalyzed Carboalumination : Ensures regio- and stereocontrol during chain elongation.
Table 1: Key Reaction Parameters for Side Chain Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Selectivity (E:Z) |
|---|---|---|---|---|
| Isoprenol bromination | PBr₃, hexane | 0–5 | 85 | N/A |
| Negishi coupling | Pd(PPh₃)₄, ZnCl₂ | 25 | 78 | 98:2 |
| Carboalumination | Cp₂ZrCl₂, AlMe₃ | –20 | 91 | >99:1 |
Coupling of the Quinone Core and Polyisoprenoid Chain
The final step conjugates the cyclohexadienedione core with the C40 side chain via allylic substitution or Friedel-Crafts acylation.
Allylic Bromination and Coupling
-
Side Chain Activation : The terminal isoprenyl unit undergoes allylic bromination using N-bromosuccinimide (NBS) to form an allylic bromide.
-
Quinone Alkylation : Reaction of the core’s hydroquinone intermediate with the allylic bromide in the presence of NaH yields the coupled product. Subsequent oxidation with CAN restores the quinone.
Friedel-Crafts Acylation
Alternative methods employ Friedel-Crafts conditions to attach the side chain:
-
Acylation : The polyisoprenoid chain is functionalized as an acyl chloride and reacted with the quinone under AlCl₃ catalysis.
-
Deoxygenation : Hydrogenolysis removes excess oxygen functionalities, yielding the final product in 40–55% overall yield.
Semi-Synthetic Approaches Using Natural Precursors
To circumvent the complexity of full synthesis, semi-synthetic routes utilize solanesol (C45) or decaprenol (C50) isolated from tobacco or microbial sources.
Solanesol-Derived Synthesis
Table 2: Comparison of Synthetic vs. Semi-Synthetic Yields
| Method | Overall Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| Full Chemical Synthesis | 12–18 | 98 | High |
| Semi-Synthetic | 22–30 | 95 | Moderate |
Challenges and Optimization Strategies
Stereochemical Control
Maintaining E-geometry across ten double bonds necessitates inert reaction conditions and low-temperature catalysis to prevent isomerization.
Scientific Research Applications
Biochemical Applications
Ubiquinone is crucial in mitochondrial bioenergetics as it facilitates ATP synthesis through oxidative phosphorylation. Its antioxidant properties help mitigate oxidative stress by scavenging free radicals and preventing lipid peroxidation.
Table 1: Biochemical Roles of Ubiquinone
| Role | Description |
|---|---|
| Electron Transport | Acts as an electron carrier in the mitochondrial respiratory chain |
| Antioxidant Activity | Scavenges free radicals and protects cells from oxidative damage |
| Energy Production | Contributes to ATP synthesis via the proton gradient in mitochondria |
Medical Applications
Ubiquinone has been extensively studied for its therapeutic potential in various health conditions:
- Cardiovascular Health : CoQ10 supplementation has shown benefits in treating heart diseases by improving heart function and reducing symptoms of heart failure.
- Neurological Disorders : Research indicates potential neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's.
- Chronic Fatigue Syndrome : Studies suggest that CoQ10 may alleviate symptoms of fatigue and improve quality of life in affected individuals.
Case Study: CoQ10 in Heart Disease
A clinical trial demonstrated that patients with heart failure who received CoQ10 supplementation experienced significant improvements in functional capacity and quality of life compared to the placebo group .
Cosmetic Applications
Due to its antioxidant properties and ability to enhance skin health, Ubiquinone is widely used in cosmetic formulations:
- Anti-Aging Products : CoQ10 is incorporated into creams and serums to reduce the appearance of fine lines and wrinkles by promoting collagen production.
- Skin Protection : It helps protect the skin from UV damage and environmental stressors.
Table 2: Cosmetic Benefits of Ubiquinone
| Benefit | Mechanism of Action |
|---|---|
| Anti-Aging | Stimulates collagen synthesis and reduces oxidative damage |
| Skin Hydration | Enhances moisture retention in skin layers |
| UV Protection | Neutralizes free radicals generated by UV exposure |
Nutraceuticals
Ubiquinone is available as an over-the-counter dietary supplement. It is marketed for its potential benefits in enhancing energy levels and overall health.
Research Findings
A meta-analysis indicated that CoQ10 supplementation significantly improves exercise performance and reduces muscle fatigue among athletes .
Mechanism of Action
Ubidecarenone functions primarily by participating in the electron transport chain within mitochondria. It accepts electrons from complexes I and II and transfers them to complex III, facilitating the production of ATP . Additionally, its antioxidant properties help neutralize free radicals and reduce oxidative stress, protecting cells from damage .
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula: C₅₉H₉₀O₄ (Note: cites C₅₉H₈₀O₄, but this conflicts with authoritative sources; the correct formula for CoQ10 is C₅₉H₉₀O₄) .
- Molecular Weight : 863.34 g/mol .
- Appearance : Yellow to deep orange crystalline powder .
- Solubility: Insoluble in water; soluble in organic solvents like ethanol, vegetable oils, and esters .
- Melting Point : 48–52°C .
Pharmacological Profile:
CoQ10 functions as an electron carrier in oxidative phosphorylation and a free radical scavenger. It is clinically used to manage cardiovascular diseases (e.g., congestive heart failure, angina pectoris), neurodegenerative disorders, and as a dietary supplement . Recent studies also explore its role in non-alcoholic fatty liver disease (NAFLD) and COVID-19 adjuvant therapy .
Comparison with Similar Compounds
Structural Analogues
Ubiquinone-7 (CoQ7)
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione
- Structure: Contains a 7-isoprenoid unit chain, differing in side-chain length and methylation pattern .
Functional Analogues
α-Tocopherol (Vitamin E)
- Molecular Formula : C₂₉H₅₀O₂.
- Molecular Weight : 430.71 g/mol.
- Key Differences: Lacks a quinone core; instead, it has a chromanol ring. Shorter hydrophobic side chain (phytyl tail). Applications: Dietary antioxidant (E306–E309), prevents lipid peroxidation in cell membranes. Less effective in mitochondrial energy production compared to CoQ10 .
Menaquinone-4 (Vitamin K2)
- Molecular Formula : C₃₁H₄₀O₂.
- Molecular Weight : 444.64 g/mol.
- Key Differences: Contains a naphthoquinone core and a 4-isoprenoid unit chain.
Pharmacological and Antioxidant Profiles
Table 1: Comparative Analysis of Key Compounds
Table 2: Solubility and Bioavailability
Mechanistic Divergences
- CoQ10 vs. Vitamin E : CoQ10 participates in both electron transport (Complex I/II to III) and regenerates oxidized vitamin E, highlighting synergistic antioxidant roles .
- CoQ10 vs. Menaquinone-4: While both are quinones, menaquinone-4 operates in the vitamin K cycle for carboxylation reactions, unrelated to ATP synthesis .
Biological Activity
The compound 2-[(2E,6E,10E,18E,22E,26E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione is a complex organic molecule with significant biological activity. This article aims to explore its biological properties through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a large and complex structure. The presence of multiple double bonds and methoxy groups contributes to its potential reactivity and biological interactions.
Biological Activity Overview
-
Antioxidant Properties :
- The compound exhibits strong antioxidant activity. It acts as a radical scavenger and protects cellular components from oxidative damage. This property is crucial in mitigating the effects of oxidative stress associated with various diseases.
- Studies have shown that similar compounds can enhance the levels of glutathione in the liver and increase the activity of glutathione-S-transferase .
-
Mitochondrial Function :
- Research indicates that this compound may interact with mitochondrial complexes. Specifically, it has been suggested that it could function similarly to ubiquinone (Coenzyme Q10) in electron transport chains .
- Its structural attributes allow it to participate in redox reactions critical for ATP production.
The mechanism through which this compound exerts its biological effects can be summarized as follows:
- Electron Transport : The compound can facilitate electron transfer within mitochondrial complexes due to its structural similarity to ubiquinone.
- Radical Scavenging : The methoxy groups and conjugated double bonds enable effective scavenging of reactive oxygen species (ROS), thus preventing cellular damage.
Table 1: Summary of Biological Activities
Case Study: Ubiquinone Analogues
A study focused on ubiquinone analogues demonstrated that compounds with similar structures could effectively enhance mitochondrial function while exhibiting antioxidant properties. These findings suggest that the compound may share these beneficial activities due to its structural characteristics .
Q & A
Q. What are the key considerations for synthesizing this compound with high stereochemical purity?
The synthesis must prioritize controlling the E-configuration across ten conjugated double bonds in the decaenyl chain. Methodologies include:
- Stereoselective Wittig or Horner-Wadsworth-Emmons reactions to ensure trans-configuration .
- Chromatographic purification (e.g., HPLC with chiral columns) to isolate stereoisomers.
- Real-time monitoring via NMR (e.g., DEPT for methyl branches) and UV-Vis spectroscopy (to track conjugation) .
- Computational validation of reaction pathways using quantum mechanical calculations (e.g., DFT for transition-state analysis) .
Q. How can researchers characterize the electronic properties of the quinone moiety for redox studies?
- Cyclic voltammetry (CV) to measure redox potentials, focusing on the 1,4-dione group’s electron affinity.
- UV-Vis-NIR spectroscopy to analyze charge-transfer transitions, supported by TD-DFT simulations .
- EPR spectroscopy to detect semiquinone radical intermediates under controlled pH conditions.
- Comparative analysis with analogs (e.g., coenzyme Q10) to contextualize redox behavior .
Q. What experimental protocols ensure stability during storage and handling?
- Oxygen-free environments (argon gloveboxes) to prevent oxidation of the polyunsaturated chain.
- Low-temperature storage (-80°C in amber vials) to mitigate thermal degradation.
- Accelerated stability testing via HPLC-MS to identify degradation products under stress conditions (light, heat, humidity) .
Advanced Research Questions
Q. How can AI-driven simulations optimize reaction conditions for large-scale synthesis?
- Multi-parameter optimization using COMSOL Multiphysics to model heat/mass transfer in batch reactors, reducing side reactions .
- Machine learning (ML) algorithms trained on historical data to predict optimal solvent systems (e.g., toluene/THF ratios) and catalyst loading .
- Real-time feedback loops integrating Raman spectroscopy for in-situ monitoring of reaction progress .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Meta-analysis of existing datasets to identify variables (e.g., solvent polarity, cell-line specificity) causing discrepancies.
- Bricolage methodology combining computational docking (e.g., molecular dynamics for binding affinity predictions) and experimental validation (e.g., SPR assays) .
- Collaborative reproducibility studies across labs using standardized protocols (e.g., OECD guidelines) .
Q. How can computational models predict interactions with biological targets (e.g., enzymes)?
- Molecular docking (AutoDock Vina) to map binding sites, validated by X-ray crystallography .
- MD simulations (GROMACS) to study conformational flexibility of the decaenyl chain in lipid bilayers.
- QSAR models correlating substituent effects (e.g., methoxy groups) with inhibitory activity .
Methodological Design & Data Analysis
Q. What factorial design principles apply to studying structure-activity relationships (SAR)?
- Full factorial designs varying substituents (methyl/methoxy groups) and chain length.
- Response surface methodology (RSM) to optimize reaction yield vs. stereochemical purity .
- Example experimental matrix :
| Factor | Levels | Response Variables |
|---|---|---|
| Solvent polarity | Low, Medium, High | Yield, ratio |
| Temperature | 25°C, 50°C, 75°C | Degradation rate |
Q. How to integrate sensory analysis (e.g., in material science applications) with chemical data?
- Descriptive analysis panels trained to assess physical properties (e.g., hydrophobicity in superhydrophobic materials) .
- Multivariate statistics (PCA, PLS) linking spectral data (FTIR, Raman) to sensory outcomes .
Interdisciplinary & Theoretical Frameworks
Q. What theoretical frameworks guide mechanistic studies of its antioxidant/pro-oxidant duality?
Q. How can smart laboratories enhance high-throughput screening (HTS) for derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
